Cas no 1251692-49-5 (1-(thiophen-2-yl)methyl-3-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylurea)

1-(thiophen-2-yl)methyl-3-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylurea structure
1251692-49-5 structure
商品名:1-(thiophen-2-yl)methyl-3-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylurea
CAS番号:1251692-49-5
MF:C12H10N4O2S2
メガワット:306.363399028778
CID:6510378

1-(thiophen-2-yl)methyl-3-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylurea 化学的及び物理的性質

名前と識別子

    • 1-(thiophen-2-yl)methyl-3-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylurea
    • 1-(thiophen-2-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea
    • インチ: 1S/C12H10N4O2S2/c17-11(13-6-9-2-1-4-20-9)14-12-16-15-10(18-12)8-3-5-19-7-8/h1-5,7H,6H2,(H2,13,14,16,17)
    • InChIKey: PPCOFKBZOBYHKA-UHFFFAOYSA-N
    • ほほえんだ: N(CC1SC=CC=1)C(NC1=NN=C(C2C=CSC=2)O1)=O

1-(thiophen-2-yl)methyl-3-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5945-0347-10mg
1-[(thiophen-2-yl)methyl]-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
1251692-49-5
10mg
$79.0 2023-09-09
Life Chemicals
F5945-0347-2μmol
1-[(thiophen-2-yl)methyl]-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
1251692-49-5
2μmol
$57.0 2023-09-09
Life Chemicals
F5945-0347-10μmol
1-[(thiophen-2-yl)methyl]-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
1251692-49-5
10μmol
$69.0 2023-09-09
Life Chemicals
F5945-0347-3mg
1-[(thiophen-2-yl)methyl]-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
1251692-49-5
3mg
$63.0 2023-09-09
Life Chemicals
F5945-0347-25mg
1-[(thiophen-2-yl)methyl]-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
1251692-49-5
25mg
$109.0 2023-09-09
Life Chemicals
F5945-0347-1mg
1-[(thiophen-2-yl)methyl]-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
1251692-49-5
1mg
$54.0 2023-09-09
Life Chemicals
F5945-0347-4mg
1-[(thiophen-2-yl)methyl]-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
1251692-49-5
4mg
$66.0 2023-09-09
Life Chemicals
F5945-0347-30mg
1-[(thiophen-2-yl)methyl]-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
1251692-49-5
30mg
$119.0 2023-09-09
Life Chemicals
F5945-0347-15mg
1-[(thiophen-2-yl)methyl]-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
1251692-49-5
15mg
$89.0 2023-09-09
Life Chemicals
F5945-0347-40mg
1-[(thiophen-2-yl)methyl]-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
1251692-49-5
40mg
$140.0 2023-09-09

1-(thiophen-2-yl)methyl-3-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylurea 関連文献

1-(thiophen-2-yl)methyl-3-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylureaに関する追加情報

Professional Introduction to Compound with CAS No 1251692-49-5 and Product Name: 1-(thiophen-2-yl)methyl-3,5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylurea

The compound identified by the CAS number 1251692-49-5 and the product name 1-(thiophen-2-yl)methyl-3,5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylurea represents a significant advancement in the field of medicinal chemistry. This molecule belongs to a class of heterocyclic ureas that have garnered considerable attention due to their potential pharmacological properties. The structural framework of this compound incorporates multiple pharmacophoric elements, including thiophene rings and an oxadiazole core, which are known for their ability to modulate biological pathways.

In recent years, there has been a growing interest in the development of small molecules that can interact with biological targets in novel ways. The 1-(thiophen-2-yl)methyl moiety in the compound's structure is particularly noteworthy, as thiophene derivatives are widely recognized for their role in drug discovery. The presence of two thiophene rings at the 3,5-(thiophen-3-yl) position further enhances the compound's complexity and potential for binding to specific biomolecules. This design approach aligns with the current trend in medicinal chemistry towards creating multifunctional scaffolds that can engage multiple targets simultaneously.

The 1,3,4-oxadiazol core is another critical component of this molecule. Oxadiazole derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of an urea functional group at the 2-position of the oxadiazole ring introduces additional opportunities for hydrogen bonding interactions, which are often crucial for achieving high affinity and selectivity in drug-receptor binding. This structural feature makes the compound a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of small molecules with greater accuracy. By leveraging these computational tools, scientists have been able to design and optimize molecules like 1-(thiophen-2-yl)methyl-3,5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylurea to enhance their pharmacological profiles. For instance, molecular docking studies have suggested that this compound may interact with enzymes and receptors involved in critical biological pathways. These findings provide a strong rationale for further investigating its potential therapeutic applications.

In addition to its structural features, the compound's chemical properties make it an attractive candidate for drug development. The presence of multiple heterocyclic rings contributes to its stability and solubility characteristics, which are essential factors in pharmaceutical formulations. Furthermore, the ability of thiophene derivatives to undergo various chemical transformations allows for facile modifications that can fine-tune its biological activity. This flexibility is particularly valuable in the context of lead optimization efforts.

Current research in medicinal chemistry emphasizes the importance of understanding structure-activity relationships (SAR) to guide drug design. The 1-(thiophen-2-yl)methyl and 3,5-(thiophen-3-yl) substituents in this compound are prime examples of how specific structural elements can influence its pharmacological properties. By systematically varying these groups or introducing additional functional moieties, researchers can explore a wide range of biological activities. This iterative process is essential for identifying compounds with optimal therapeutic profiles.

The 1,3,4-oxadiazol core has been particularly well-studied for its potential as a bioisostere for other heterocyclic systems. This adaptability allows it to serve as a versatile scaffold in drug design. In combination with the urea group at the 2-position, this compound exemplifies how merging different pharmacophoric elements can yield novel molecules with unique properties. Such innovations are driving progress in the development of new therapeutic agents.

One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. Given the growing prevalence of drug-resistant pathogens and chronic diseases, there is a critical need for new therapeutic strategies. The multifaceted nature of 1-(thiophen-2-yl)methyl-3,5-(thiophen-3-y)-1,3,4 oxadiazol - 2 - ylurea positions it as a promising candidate for further investigation across multiple therapeutic areas. Its ability to interact with diverse biological targets suggests that it may have broad-spectrum activity against various diseases.

The synthesis and characterization of this compound also highlight advancements in synthetic methodologies that enable the construction of complex molecular architectures. Modern synthetic techniques allow chemists to access intricate structures with high precision and yield. These improvements are essential for accelerating drug discovery efforts and bringing new treatments to patients more quickly.

In conclusion, 1-(thiophen - 2 - ylmethyl ) - 3 , 5 ( thiophen - 3 - yl ) - 1 , 3 , 4 oxadiazol - 2 - ylurea ( CAS No: 1251692 - 49 - 5 ) represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of biological systems continues to grow, this molecule offers exciting opportunities for innovation in drug discovery and therapeutic intervention.

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